2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Vue d'ensemble

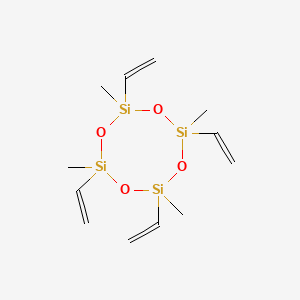

Description

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C12H24O4Si4. It is characterized by its four silicon atoms, each bonded to a methyl group and a vinyl group, forming a cyclic structure. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.

Mécanisme D'action

Target of Action

The primary target of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is aryl bromides . Aryl bromides are organic compounds that contain a bromine atom attached to an aromatic ring. They are commonly used in organic synthesis.

Mode of Action

This compound interacts with its targets through a process known as cross-coupling . In the presence of a palladium catalyst, this compound cross-couples with aryl bromides to produce styrene derivatives . Styrene derivatives are important in the production of polystyrene and other plastics.

Biochemical Pathways

The cross-coupling reaction between this compound and aryl bromides is a key step in the synthesis of styrene derivatives . The resulting styrene derivatives can then be polymerized to form polystyrene, a common plastic material.

Result of Action

The primary result of the action of this compound is the production of styrene derivatives . These derivatives are key intermediates in the production of polystyrene and other plastics.

Analyse Biochimique

Biochemical Properties

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane plays a significant role in biochemical reactions, particularly in the synthesis of styrene derivatives through cross-coupling with aryl bromides in the presence of a palladium catalyst . This compound can form hydrogen bonds with other molecules, such as proteins and DNA, due to the presence of vinyl groups .

Cellular Effects

In vitro studies have shown that this compound can increase the permeability of cell membranes . This effect on cellular membranes suggests that the compound may influence cell signaling pathways and gene expression by altering the cellular environment. Additionally, its ability to interact with proteins and DNA could impact cellular metabolism and other cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is based on its ability to form hydrogen bonds with biomolecules such as proteins and DNA The vinyl groups at each end of the compound facilitate these interactions, which can lead to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is moisture-sensitive and incompatible with acids, bases, and strong oxidizing agents . Over time, these factors can affect its stability and long-term effects on cellular function. Studies have shown that it can enhance the stability of lithium-rich cathodes in energy storage technologies, indicating its potential for long-term applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as an intermediate in organic synthesis and its ability to form hydrogen bonds with proteins and DNA suggest that it can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to increase cell membrane permeability suggests that it can be efficiently transported and localized within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The ability to form hydrogen bonds with proteins and DNA suggests that it may localize to the nucleus and other organelles involved in gene expression and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon-hydrogen bonds to carbon-carbon double bonds in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atm.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carried out in the presence of a platinum catalyst, and the product is purified through distillation and other separation techniques to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

Cross-coupling Reactions: In the presence of a palladium catalyst, it can react with aryl bromides to form styrene derivatives.

Polymerization: It can undergo polymerization reactions to form polysiloxanes.

Common Reagents and Conditions

Hydrosilylation: Platinum catalysts, temperatures of 25°C to 100°C, and pressures of 1 to 10 atm.

Cross-coupling Reactions: Palladium catalysts, aryl bromides, and mild reaction conditions.

Major Products Formed

Styrene Derivatives: Formed through cross-coupling reactions with aryl bromides.

Polysiloxanes: Formed through polymerization reactions.

Applications De Recherche Scientifique

Organic Synthesis

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane serves as an essential intermediate in organic synthesis. It is particularly utilized in:

- Preparation of Styrene Derivatives : The compound acts as a vinyl donor in palladium-catalyzed cross-coupling reactions with aryl halides. This method is effective for synthesizing various substituted styrenes and dienes, which are crucial in the production of pharmaceuticals and agrochemicals .

- Synthesis of 4-Vinyl Benzoic Acid Ethyl Ester : This reaction showcases its utility in creating functionalized compounds that find applications in materials science and polymer chemistry .

Polymer Chemistry

The compound is also a building block for advanced materials:

- Dendrimer Synthesis : It is used in the construction of carbosilane dendrimers, which have applications in drug delivery systems and nanotechnology due to their unique structural properties .

- Initiated Chemical Vapor Deposition : The compound has been synthesized via initiated chemical vapor deposition techniques to create thin films with specific optical properties, which are valuable in optics and photonics .

Material Science

Research indicates that this compound can be utilized in developing advanced materials with tailored properties:

- Optical Coatings : The compound's ability to form thin films makes it suitable for applications in optical coatings where transparency and durability are required .

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6,8-Tetramethylcyclotetrasiloxane: Lacks the vinyl groups, making it less reactive in cross-coupling reactions.

1,3-Divinyltetramethyldisiloxane: Contains fewer silicon atoms and a simpler structure.

Tetraallylsilane: Contains allyl groups instead of vinyl groups, leading to different reactivity.

Uniqueness

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is unique due to its combination of methyl and vinyl groups attached to a cyclic siloxane structure. This unique arrangement allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Activité Biologique

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (commonly referred to as D4V) is a cyclic siloxane compound with the molecular formula and CAS number 2554-06-5. This compound has garnered attention for its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

D4V is characterized as a colorless transparent liquid with a boiling point of approximately 224–224.5 °C. It is primarily used as an intermediate in organic synthesis and as a vinyl donor in palladium-catalyzed reactions for producing styrene derivatives .

Biological Activity Overview

The biological activity of D4V has been explored in various contexts, particularly in relation to its interactions within biological systems and its potential effects on human health.

Toxicological Profile

Research indicates that D4V exhibits low toxicity when ingested or inhaled. It has been classified as a reproductive toxin (Repr. 1B), necessitating caution during handling due to potential chronic effects .

Applications in Biomedical Research

- Cellular Interactions : Studies have demonstrated that D4V can influence cellular behaviors. For instance, it has been shown to facilitate T cell migration in complex microenvironments by enhancing septin dynamics . This suggests potential applications in immunology and therapeutic strategies targeting immune responses.

- Material Science : D4V is utilized as a component in hybrid organo-silicon coatings aimed at preserving monuments and enhancing material resilience against environmental factors. These coatings exhibit improved durability and stability over time due to the formation of Si-O-Si bonds during curing processes .

Case Studies

Several studies have investigated the implications of D4V in various applications:

- Study on T Cell Migration : A research study published in bioRxiv highlighted how D4V complexes enable adaptive T cell migration, suggesting its role in enhancing immune responses within structurally complex environments .

- Hybrid Coatings for Preservation : Another study focused on the use of D4V in creating hybrid tri-cure organo-silicon coatings for monument preservation. The findings indicated that these coatings provided significant resistance to environmental degradation while maintaining aesthetic qualities over extended periods .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H24O4Si4 |

| Molecular Weight | 344.66 g/mol |

| Boiling Point | 224–224.5 °C |

| Toxicity | Low toxicity |

| Reproductive Hazard Classification | Repr. 1B |

Research Findings

- Vinylation Reactions : D4V is effectively used as a vinyl donor in palladium-catalyzed reactions, allowing for the synthesis of various substituted styrenes and dienes. This method is noted for its mild conditions and broad applicability in organic synthesis .

- Material Stability : The incorporation of D4V into polymer matrices has been shown to enhance thermal stability and moisture resistance, making it valuable for applications requiring durable materials .

Propriétés

IUPAC Name |

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWODUEPLAHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-75-5 | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3038808 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Aldrich MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2554-06-5, 27342-69-4 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT606T1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.